REACTION_CXSMILES
|
F[C:2]1(F)[C:10]2[C:5](=[C:6]([F:14])[C:7]([F:13])=[C:8]([F:12])[C:9]=2[F:11])[C:4](=[O:15])[O:3]1.C(=O)([O-])[O-:18].[Na+].[Na+]>>[F:11][C:9]1[C:8]([F:12])=[C:7]([F:13])[C:6]([F:14])=[C:5]2[C:4](=[O:15])[O:3][C:2](=[O:18])[C:10]=12 |f:1.2.3|
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Name
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3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone
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Quantity
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100 g
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Type
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reactant
|
Smiles
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FC1(OC(C2=C(C(=C(C(=C12)F)F)F)F)=O)F
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Name
|
mixture
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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43.8 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Into a 500 ml glass reactor equipped with a reflux condenser and a stirrer
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Type
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ADDITION
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Details
|
were charged
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Type
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CUSTOM
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Details
|
the mixture was reacted at 130° C. for 8 hours with vigorous stirring
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Duration
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8 h
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Type
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CUSTOM
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Details
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Then, the reaction mixture was separated by distillation
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C(=C2C1C(=O)OC2=O)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 79.5 g | |
YIELD: PERCENTYIELD | 87.5% | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |